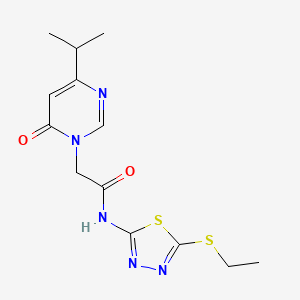

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of thiadiazole derivatives

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S2/c1-4-21-13-17-16-12(22-13)15-10(19)6-18-7-14-9(8(2)3)5-11(18)20/h5,7-8H,4,6H2,1-3H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGFAVASSBTJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2C=NC(=CC2=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: : The 1,3,4-thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylthio group.

Synthesis of the Pyrimidinone Moiety: : The pyrimidinone ring is synthesized via the reaction of an appropriate isopropyl-substituted amine with a formylating agent, followed by condensation with urea.

Formation of the Target Compound: : The final step involves the coupling of the thiadiazole and pyrimidinone intermediates through an acylation reaction, forming the desired acetamide linkage.

Industrial Production Methods

The industrial production of this compound can be scaled up using standard organic synthesis techniques, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidative reactions can convert the ethylthio group into a sulfoxide or sulfone derivative.

Reduction: : Reduction can transform the carbonyl group in the pyrimidinone moiety into a hydroxyl group.

Substitution: : Nucleophilic substitution reactions can modify the thiadiazole and pyrimidinone rings by introducing different functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Using nucleophiles such as amines or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Sulfoxide or sulfone derivatives from oxidation.

Hydroxy-substituted pyrimidinone from reduction.

Various substituted thiadiazoles and pyrimidinones from nucleophilic substitutions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring, an ethylthio group, and a pyrimidine moiety. Its molecular formula is , indicating the presence of multiple heteroatoms that contribute to its reactivity and biological activity. The synthesis typically involves multi-step organic reactions that integrate various functional groups and heterocycles. The process can be summarized as follows:

- Preparation of Thiadiazole Derivative : The initial step involves the synthesis of the thiadiazole core through reactions involving 2-amino derivatives and appropriate reagents.

- Formation of the Acetamide : The thiadiazole derivative is then reacted with acetic anhydride or acetyl chloride to form the acetamide linkage.

- Integration of Pyrimidine Moiety : Finally, the compound is completed by incorporating the pyrimidine structure through nucleophilic substitution or coupling reactions.

Biological Activities

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibits a variety of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. In studies where derivatives of this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, some exhibited notable inhibitory effects, suggesting potential use as antibacterial agents .

Antifungal Properties

The compound has also shown antifungal activity against pathogens like Candida albicans. In vitro tests demonstrated that certain derivatives effectively inhibited fungal growth, making them suitable candidates for treating fungal infections .

Anticancer Potential

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors associated with cancer cell proliferation. The presence of thiadiazole and pyrimidine moieties may facilitate binding to active sites on proteins, potentially disrupting essential cellular processes in cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

- Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their antimicrobial activities against Bacillus subtilis and Candida albicans. Some compounds displayed promising results, indicating a pathway for further development .

- Drug Design : Research focused on rational drug design highlighted how modifications to the thiadiazole structure can enhance biological activity. The incorporation of different substituents allowed for fine-tuning of antimicrobial efficacy .

- Comparative Studies : Comparative analyses of different thiadiazole derivatives showed varying degrees of activity against both bacterial and fungal strains, emphasizing the importance of structural variations in determining biological outcomes .

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves several key pathways:

Molecular targets: : The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.

Pathways involved: : By affecting specific biochemical pathways, it can alter cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-hydroxy-6H-pyrimidin-1-yl)acetamide

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-chloropyrimidin-1(6H)-yl)acetamide

Uniqueness

Compared to similar compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to:

Its specific substitution pattern on both the thiadiazole and pyrimidinone rings.

Enhanced biological activity and chemical stability .

Broader applications in diverse scientific fields .

This compound’s distinct structure and versatile applications make it a valuable subject for ongoing scientific research and industrial development.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a series of reactions involving 1,3,4-thiadiazole and pyrimidine derivatives. The general synthetic route includes:

- Formation of the Thiadiazole Moiety : The ethylthio group is introduced to the thiadiazole ring, which is known for its pharmacological significance.

- Pyrimidine Integration : The incorporation of the pyrimidine structure enhances the compound's biological profile.

The synthesis process typically involves condensation reactions and cyclization steps that yield the target compound with high purity and yield.

2.1 Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit potent anticancer properties. In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines including:

Flow cytometry analysis revealed that this compound induces apoptosis in cancer cells by blocking the cell cycle at the sub-G1 phase, suggesting a mechanism involving cell death pathways.

2.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown effectiveness against:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Good | |

| Bacillus subtilis | Significant |

The structure-activity relationship indicates that modifications in the thiadiazole or pyrimidine moieties can enhance antimicrobial efficacy.

2.3 Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been reported to possess anti-inflammatory and anticonvulsant activities. These properties further expand its potential therapeutic applications in various diseases.

3. Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural modifications. Key observations include:

- Substituents on the Thiadiazole Ring : The presence of ethylthio enhances anticancer activity compared to unsubstituted analogs.

- Pyrimidine Variants : Different substituents on the pyrimidine ring alter the binding affinity to biological targets such as enzymes involved in cancer progression.

4. Case Studies

Several studies have investigated the biological activities of similar compounds:

- Cytotoxicity Studies : A study demonstrated that certain thiadiazole derivatives had IC50 values lower than established chemotherapeutics like doxorubicin, indicating superior potency against specific cancer cell lines .

- Antimicrobial Efficacy : Research highlighted that modified thiadiazole compounds showed improved activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide?

- Methodological Answer : The synthesis typically involves sequential cyclization and acylation reactions. For example, the thiadiazole ring is formed using thionyl chloride (SOCl₂) to chlorinate intermediates, followed by coupling with a pyrimidinone-acetamide precursor. Reaction conditions (e.g., anhydrous solvents, controlled temperatures at 60–80°C) are critical to avoid side products like sulfoxide derivatives. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity. Challenges include optimizing regioselectivity during cyclization and minimizing hydrolysis of the thioether group .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and connectivity. For instance:

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (triplet, ethylthio CH₃) and δ 2.8–3.0 ppm (multiplet, isopropyl CH) confirm substituents.

- Mass Spectrometry : A molecular ion peak at m/z 395.2 ([M+H]⁺) aligns with the molecular formula C₁₄H₁₈N₆O₂S₂.

- HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient) confirms purity .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays against cancer cell lines (e.g., MCF-7, IC₅₀ = 12.5 µM) and microbial strains (e.g., S. aureus, MIC = 25 µg/mL) suggest broad activity. These studies use MTT assays for cytotoxicity and broth microdilution for antimicrobial testing. Activity is attributed to the thiadiazole and pyrimidinone moieties, which may intercalate DNA or inhibit enzymes like dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across structural analogs?

- Methodological Answer : Discrepancies often arise from minor structural variations (e.g., ethylthio vs. methylthio groups). Comparative SAR studies using analogs with systematic substitutions (Table 1) can identify critical functional groups. For example:

| Analog | Substituent (R) | IC₅₀ (MCF-7) | MIC (S. aureus) |

|---|---|---|---|

| Parent compound | Ethylthio | 12.5 µM | 25 µg/mL |

| Methylthio analog | Methylthio | 28.4 µM | 50 µg/mL |

| Isopropylthio analog | Isopropylthio | 8.7 µM | 15 µg/mL |

- Data suggest bulkier thioether groups enhance activity, likely due to improved target binding. Computational docking (e.g., AutoDock Vina) can validate interactions with DHFR .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot (e.g., DHFR, topoisomerase II).

- Kinetic Studies : Measure enzyme inhibition (e.g., DHFR activity via NADPH oxidation at 340 nm) with varying compound concentrations. A Kᵢ value < 1 µM indicates strong inhibition.

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugate) tracks subcellular localization in live cells, revealing nuclear accumulation .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

- Methodological Answer : Design-of-experiment (DoE) approaches (e.g., Box-Behnken design) test variables like temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). For example:

- Optimal Conditions : 75°C, DMF as solvent, 10 mol% CuI catalyst → 82% yield (vs. 45% without optimization).

- Byproduct Analysis : LC-MS identifies sulfoxide derivatives when oxygen is present; thus, inert atmosphere (N₂/Ar) is critical .

Q. What advanced techniques validate interactions between the compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize DHFR on a sensor chip; a binding response of >200 RU at 100 nM compound confirms interaction.

- Isothermal Titration Calorimetry (ITC) : A ΔH of −15 kcal/mol and K_d of 0.8 µM indicate strong, enthalpy-driven binding.

- Cryo-EM : Resolve compound-bound DHFR structures at 2.8 Å resolution to identify binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.